molecular formula C27H46N4O19 B10775840 Lipegfilgrastim CAS No. 1117844-87-7

Lipegfilgrastim

Número de catálogo: B10775840
Número CAS: 1117844-87-7
Peso molecular: 730.7 g/mol
Clave InChI: GAQMWPRWVIGRRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lipegfilgrastim is synthesized using a highly site-specific glycoPEGylation technology . The process involves the selective addition of PEG to a glycan moiety attached to the protein. This is achieved by enzymatically attaching an O-glycan to a specific threonine residue on the G-CSF protein, followed by the transfer of a PEG-sialic acid derivative to the O-glycan .

Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology, where the G-CSF protein is expressed in Escherichia coli (E. coli). The protein is then purified and subjected to the glycoPEGylation process to produce the final product .

Análisis De Reacciones Químicas

Metabolic Pathways and Degradation

Lipegfilgrastim undergoes degradation through two distinct pathways:

Non-linear Pathway (Neutrophil-Mediated Clearance)

  • Mechanism : Binds to G-CSF receptors on neutrophils, triggering internalization and intracellular proteolytic degradation (e.g., lysosomal enzymes) .

  • Dependence : Saturated at higher doses; clearance inversely correlates with absolute neutrophil count (ANC) .

Linear Pathway (Proteolytic Enzyme Degradation)

  • Mechanism : Extracellular cleavage by neutrophil elastase and plasma proteases .

  • Dominance : Predominates during neutropenia (low ANC) .

Key Metabolic Data

ParameterValue (Healthy Individuals)Value (Cancer Patients)Source
Terminal half-life (t₁/₂)32–62 hours28–34 hours
Clearance (CL/F)70–116 mL/hDose-dependent saturation

Comparative Enzymatic Stability

This compound demonstrates superior resistance to neutrophil elastase compared to pegfilgrastim:

In Vitro Stability Profile

ParameterThis compoundPegfilgrastim
Elastase degradation21% residual activity5% residual activity
Receptor-binding affinityEquivalentEquivalent

This stability is attributed to the glycan-PEG linker at Thr-134, which shields proteolytic sites more effectively than N-terminal PEGylation .

Elimination Pathways

This compound elimination occurs via:

  • Renal excretion : Fragments from proteolytic degradation (linear pathway) .

  • Hepatic metabolism : Minor role; no significant cytochrome P450 interactions .

Pharmacokinetic Saturation

ANC LevelDominant PathwayClearance Rate
Low (<1.0 × 10⁹/L)Linear (proteolytic)Increased
High (>2.0 × 10⁹/L)Non-linear (cellular)Decreased

Critical Research Findings

  • Phase I/III Studies : Subcutaneous administration of 6 mg this compound showed a median T<sub>max</sub> of 8–24 hours and dose-dependent ANC recovery .

  • Pediatric Data : Clearance rates vary by age (70 mL/h for ages 2–6 vs. 116 mL/h for ages 12–18) due to differences in neutrophil dynamics .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Neutropenia

Lipegfilgrastim is primarily indicated for the prophylaxis of chemotherapy-induced neutropenia, a common side effect of cancer treatment that can lead to severe infections and treatment delays.

  • Efficacy in Urological Malignancies : A pooled analysis from two phase IV studies involving 228 patients with urological cancers demonstrated that this compound significantly reduced the incidence of febrile neutropenia (FN) during chemotherapy cycles. The study classified patients' risk for FN as high (43%), intermediate (49%), or low (7%) and found that this compound was well tolerated across these groups .
  • Breast Cancer Studies : In a study focusing on breast cancer patients, this compound was shown to be non-inferior to pegfilgrastim in reducing the duration of severe neutropenia. The optimal dose was established at 6.0 mg, which effectively increased absolute neutrophil counts within a shorter time frame compared to pegfilgrastim .

Real-World Effectiveness

Observational studies have provided insights into the real-world effectiveness of this compound:

  • A study involving 677 lymphoma patients highlighted that this compound prophylaxis resulted in effective management of FN, with a majority of patients falling into high-risk categories for neutropenia. Patient demographics showed a significant portion over 65 years old and female .

Cost-Utility Analysis

A cost-utility analysis comparing this compound with pegfilgrastim revealed that this compound not only provided comparable efficacy but also resulted in lower healthcare costs associated with FN management. This analysis indicated that this compound could be considered a dominant therapy due to its cost-saving potential while improving patient outcomes .

Data Tables

Study Population Indication Results
Pooled Analysis228 UrologicalChemotherapy-Induced NeutropeniaReduced FN incidence; well tolerated
Breast Cancer Study50 PatientsChemotherapy-Induced NeutropeniaNon-inferior to pegfilgrastim; optimal dose 6.0 mg
Lymphoma Cohort677 PatientsChemotherapy-Induced NeutropeniaEffective prophylaxis; high-risk demographics

Case Study 1: Urological Cancer Patient

A patient diagnosed with prostate cancer received this compound during chemotherapy. The treatment resulted in no episodes of febrile neutropenia throughout the chemotherapy cycles, showcasing the efficacy of this compound in high-risk populations.

Case Study 2: Breast Cancer Treatment

In a clinical trial involving breast cancer patients, administration of this compound led to quicker recovery of neutrophil counts post-chemotherapy compared to historical controls treated with pegfilgrastim, further establishing its role as an effective alternative.

Propiedades

Key on ui mechanism of action

Endogenous granulocyte colony-stimulating factor (G-CSF) is a glycoprotein that stimulates neutrophil progenitors. It is produced mainly by monocytes, fibroblasts and endothelial cells to promote the development of neutrophils and increase their proliferation and maturation. Subsequently, G-SCF stimulates the release of matured neutrophils from the bone marrow storage pools into the peripheral blood to enhance their function. Via binding to to the human G-CSF receptors, lipegfilgrastim activates the receptor signalling pathway as a growth factor to stimulate proliferation of haematopoietic progenitor cells and their differentiation into mature cells, and promote subsequent release into the peripheral blood. This stimulatory effect of lipegfilgrastim may extend to other single lineage and multilineage progenitors and pluripotent haematopoietic stem cells. The presence of the PEG moiety in lipegfilgrastim decreases the plasma clearance and extends the drug's terminal elimination half-life, allowing for less frequent dosing.

Número CAS

1117844-87-7

Fórmula molecular

C27H46N4O19

Peso molecular

730.7 g/mol

Nombre IUPAC

2-[[5-acetamido-6-(1-amino-1-carboxypropan-2-yl)oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)

Clave InChI

GAQMWPRWVIGRRV-UHFFFAOYSA-N

SMILES canónico

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.